Orthogonal Stability: Cbz vs. Boc Protection in Acidic Environments
The Cbz protecting group on 4-Cbz-aminopiperidine is stable to acidic conditions that cleave the Boc group, enabling orthogonal protection strategies in complex molecule synthesis. In head-to-head comparison, the Boc group is readily removed by trifluoroacetic acid (TFA), whereas the Cbz group remains intact, allowing sequential deprotection . This differential stability is quantified by the fact that Boc removal typically proceeds with >95% conversion in 1-2 hours with TFA, while Cbz requires hydrogenolysis (H₂, Pd/C) for efficient cleavage .
| Evidence Dimension | Stability to acidolysis (TFA) |
|---|---|
| Target Compound Data | Stable under TFA conditions; requires hydrogenolysis for removal |
| Comparator Or Baseline | Boc-protected analog (e.g., 4-Boc-aminopiperidine) is rapidly cleaved by TFA |
| Quantified Difference | Orthogonal reactivity: Cbz stable to acid, Boc labile |
| Conditions | Standard peptide synthesis deprotection conditions (TFA/DCM) |
Why This Matters
This orthogonal stability is critical for multi-step syntheses where acid-labile functionalities (e.g., tert-butyl esters, silyl ethers) must be preserved during amine deprotection.
